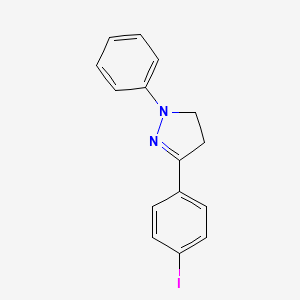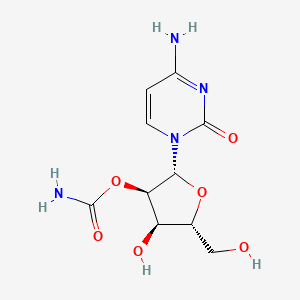
2'-O-Carbamoylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Carbamoylcytidine is a modified nucleoside derived from cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a carbamoyl group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Carbamoylcytidine typically involves the protection of the amino group of cytidine, followed by the introduction of the carbamoyl group at the 2’ position. One common method includes the use of carbamoyl chloride in the presence of a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective modification of the 2’ hydroxyl group.
Industrial Production Methods: Industrial production of 2’-O-Carbamoylcytidine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 2’-O-Carbamoylcytidine can undergo various chemical reactions, including:
Oxidation: The carbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it back to the original hydroxyl group or other reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoyl derivatives, while reduction can produce reduced forms of the nucleoside.
Wissenschaftliche Forschungsanwendungen
2’-O-Carbamoylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’-O-Carbamoylcytidine involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The carbamoyl group can influence the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of RNA or DNA. This can impact various biological processes, including gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2’-O-Methylcytidine: Another modified nucleoside with a methyl group at the 2’ position.
2’-O-Acetylcytidine: Features an acetyl group at the 2’ position.
2’-O-Benzoylcytidine: Contains a benzoyl group at the 2’ position.
Uniqueness: 2’-O-Carbamoylcytidine is unique due to the presence of the carbamoyl group, which provides distinct chemical and biological properties compared to other 2’-O-modified nucleosides. This uniqueness makes it valuable for specific applications in research and industry, where its particular properties can be leveraged for desired outcomes.
Eigenschaften
CAS-Nummer |
61561-89-5 |
|---|---|
Molekularformel |
C10H14N4O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] carbamate |
InChI |
InChI=1S/C10H14N4O6/c11-5-1-2-14(10(18)13-5)8-7(20-9(12)17)6(16)4(3-15)19-8/h1-2,4,6-8,15-16H,3H2,(H2,12,17)(H2,11,13,18)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
IKCYWKQTRVQTSD-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


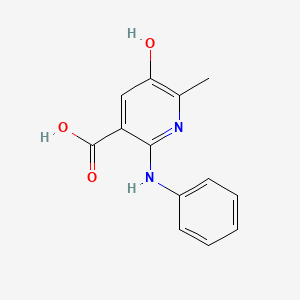
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
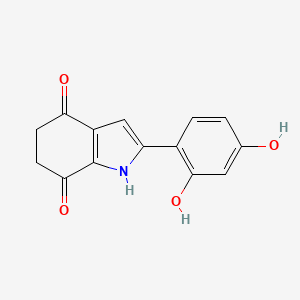
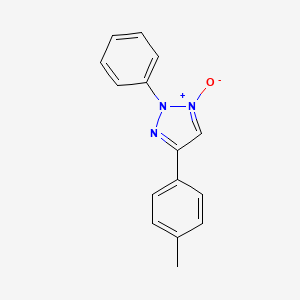
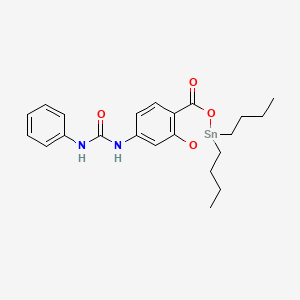
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

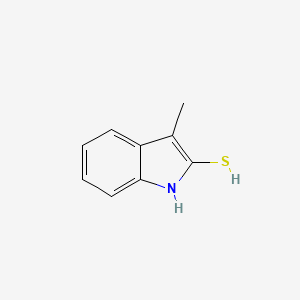

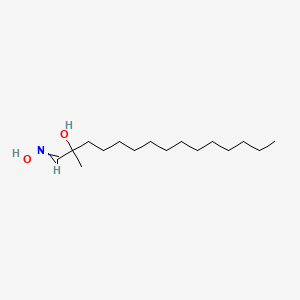
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
